![molecular formula C11H14ClN3O B2887234 1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide CAS No. 1481513-74-9](/img/structure/B2887234.png)
1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
“1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide” is a biochemical compound used for proteomics research . It has a molecular formula of C11H14ClN3O and a molecular weight of 239.7 .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis
The molecular structure of “1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide” is characterized by a pyridine ring attached to a piperidine ring via a carboxamide linkage . The pyridine ring carries a chlorine atom at the 5th position .Chemical Reactions Analysis
Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice . The antibacterial activity of the derivatives was also assessed with the parent against a series of Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis
“1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide” is a powder at room temperature . It has a molecular formula of C11H14ClN3O and a molecular weight of 239.7 .Scientific Research Applications
Drug Designing
Piperidine derivatives, including “1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This makes them an important synthetic fragment for designing drugs .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .
Antiviral Applications
Piperidine derivatives also show potential as antiviral agents . Their unique structure and pharmacophoric features make them suitable for this application .
Antimalarial Applications
The antimalarial application of piperidine derivatives is another important area of research . Their unique chemical properties make them effective in combating malaria .
Antimicrobial and Antifungal Applications
Piperidine derivatives are also used as antimicrobial and antifungal agents . Their unique structure allows them to effectively combat various types of microbes and fungi .
Antihypertension Applications
Piperidine derivatives are being utilized as antihypertension agents . They have shown effectiveness in controlling high blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are used as analgesic and anti-inflammatory agents . They have shown effectiveness in relieving pain and reducing inflammation .
Antipsychotic Applications
Piperidine derivatives are also used as antipsychotic agents . They have shown effectiveness in treating various psychiatric disorders .
Positron Emission Tomography (PET) Radioligand
“1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide” is used in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .
Mechanism of Action
Target of Action
The primary target of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria.
Mode of Action
1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, which is a necessary step in DNA replication and transcription. As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways in bacteria. By inhibiting DNA gyrase, it prevents the supercoiling of DNA, which is a critical step in these pathways . The downstream effect is the cessation of these processes, leading to bacterial cell death .
Result of Action
The result of the action of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide is the inhibition of bacterial growth. By preventing DNA supercoiling, it stops DNA replication and transcription, leading to bacterial cell death . This makes it a potential candidate for the treatment of bacterial infections.
properties
IUPAC Name |
1-(5-chloropyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16/h1-2,7-8H,3-6H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCWMPJJVZIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide |
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